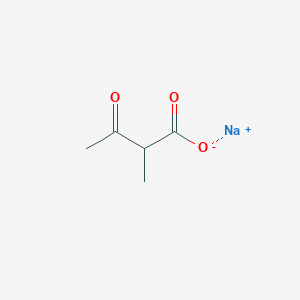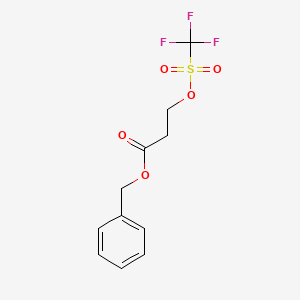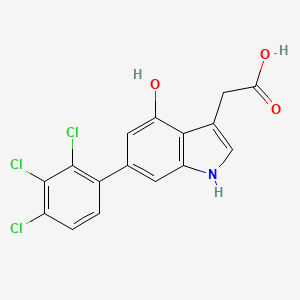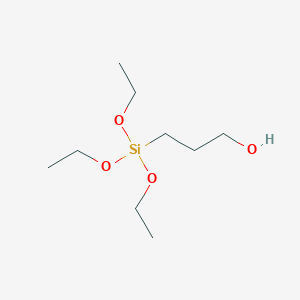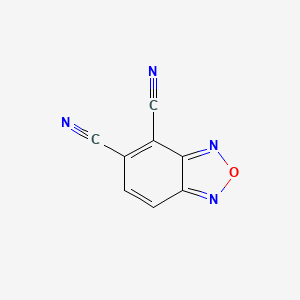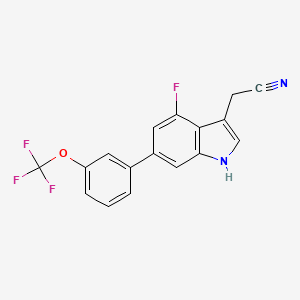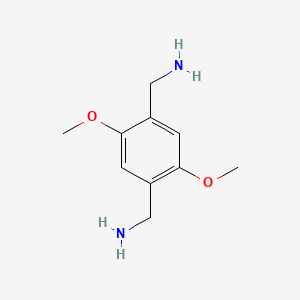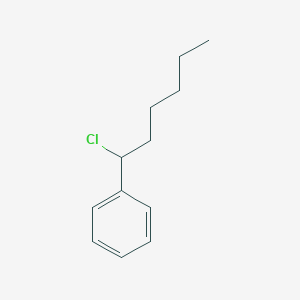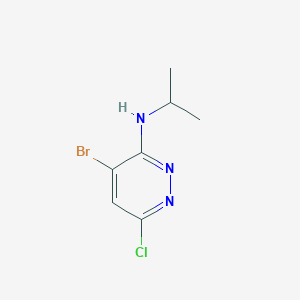
4-Bromo-6-chloro-N-isopropylpyridazin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-6-chloro-N-isopropylpyridazin-3-amine is a heterocyclic compound that belongs to the pyridazine family This compound is characterized by the presence of bromine, chlorine, and an isopropyl group attached to the pyridazine ring It has a molecular formula of C7H9BrClN3 and a molecular weight of 25053 g/mol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-chloro-N-isopropylpyridazin-3-amine typically involves the introduction of bromine and chlorine atoms onto the pyridazine ring, followed by the attachment of the isopropyl group. One common method involves the bromination and chlorination of pyridazine derivatives under controlled conditions. The reaction conditions often include the use of bromine and chlorine sources, such as bromine water and hydrochloric acid, in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include steps such as recrystallization and purification using chromatography techniques to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-6-chloro-N-isopropylpyridazin-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridazine derivatives, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
4-Bromo-6-chloro-N-isopropylpyridazin-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: The compound can be used in the development of new materials with unique properties, such as conductive polymers or organic semiconductors.
Biological Research: It serves as a tool for studying the biological activity of pyridazine derivatives and their interactions with biological targets.
Industrial Applications: The compound can be used in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Bromo-6-chloro-N-isopropylpyridazin-3-amine depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, receptor antagonism, or modulation of signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-6-chloro-3-pyridazinamine: Similar structure but lacks the isopropyl group.
3-Amino-4-bromo-6-chloropyridazine: Another pyridazine derivative with similar substituents.
4-Bromo-N-Z-piperidine: Contains a bromine atom but has a different core structure.
Uniqueness
4-Bromo-6-chloro-N-isopropylpyridazin-3-amine is unique due to the presence of both bromine and chlorine atoms along with an isopropyl group on the pyridazine ring. This combination of substituents can impart distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C7H9BrClN3 |
|---|---|
Poids moléculaire |
250.52 g/mol |
Nom IUPAC |
4-bromo-6-chloro-N-propan-2-ylpyridazin-3-amine |
InChI |
InChI=1S/C7H9BrClN3/c1-4(2)10-7-5(8)3-6(9)11-12-7/h3-4H,1-2H3,(H,10,12) |
Clé InChI |
LLTIMCZRABCMQI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC1=NN=C(C=C1Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


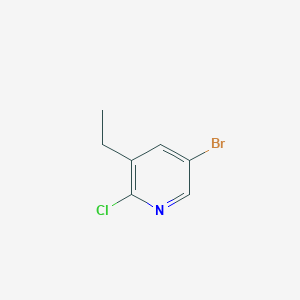
![Imidazo[1,5-A]pyrazine-8(7H)-thione](/img/structure/B13117327.png)
